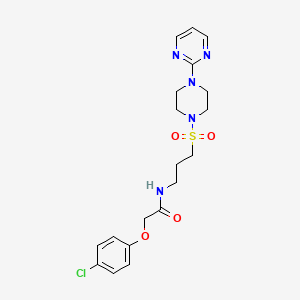

2-(4-chlorophenoxy)-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide

Description

Properties

IUPAC Name |

2-(4-chlorophenoxy)-N-[3-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylpropyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24ClN5O4S/c20-16-3-5-17(6-4-16)29-15-18(26)21-9-2-14-30(27,28)25-12-10-24(11-13-25)19-22-7-1-8-23-19/h1,3-8H,2,9-15H2,(H,21,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUJZBWZSAUNFII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)CCCNC(=O)COC3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24ClN5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide typically involves multiple steps, starting with the preparation of the chlorophenoxy intermediate. This intermediate is then reacted with a pyrimidinyl piperazine derivative under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs, making it feasible for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Key Structural Features

- Chlorophenoxy Group : Enhances lipophilicity and biological activity.

- Piperazine Ring : Commonly found in many pharmaceuticals, contributing to receptor binding.

- Sulfonamide Linkage : Known for its role in antibacterial activity and enzyme inhibition.

Pharmacological Investigations

Research has shown that derivatives of this compound exhibit significant pharmacological activities, particularly as inhibitors of specific enzymes involved in lipid metabolism. For instance, studies have identified its role as an inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which is crucial in the biosynthesis of bioactive lipid mediators known as N-acylethanolamines (NAEs) .

Case Study: NAPE-PLD Inhibition

A recent study demonstrated that modifications to the compound's structure led to enhanced potency against NAPE-PLD. The most potent derivative exhibited an IC50 value of 72 nM, indicating its potential as a therapeutic agent for modulating lipid signaling pathways involved in emotional behavior and neuroprotection .

Antitumor Activity

Emerging research suggests that compounds with similar structural frameworks may possess antitumor properties. The piperazine and pyrimidine components are often associated with anticancer activity due to their ability to interfere with cellular proliferation pathways.

Example Findings

In vitro studies have indicated that certain derivatives can induce apoptosis in cancer cell lines. The mechanism appears to involve the inhibition of key signaling pathways that promote cell survival .

Neuropharmacology

The compound's ability to cross the blood-brain barrier makes it a candidate for neuropharmacological applications. Its interaction with neurotransmitter systems could provide insights into treating disorders such as anxiety and depression.

Mechanistic Insights

Research has highlighted the potential of this compound to modulate serotonin receptors, which are critical targets in the treatment of mood disorders. This modulation could lead to improved therapeutic outcomes in psychiatric conditions .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is vital for optimizing its efficacy and safety profile. Various studies have explored how changes in the structure influence biological activity.

Key Findings from SAR Studies

- Substituent Variations : Altering substituents on the piperazine ring significantly affects potency. For example, replacing certain groups with more hydrophobic variants increased inhibitory activity against NAPE-PLD .

- Lipophilicity : Enhancing lipophilicity through structural modifications has been linked to improved cellular uptake and bioavailability.

- Binding Affinity : The presence of specific functional groups can enhance binding affinity to target enzymes, leading to increased therapeutic effects .

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Patent Literature

Compound 1 : N-isopropyl-2-(3-(4-(4-methylpiperazin-1-yl)-6-(pyridin-4-ylamino)pyrimidin-2-yl)phenoxy)acetamide (EP 2 903 618 B1, Example 72)

- Key Differences: Replaces the 4-chlorophenoxy group with a 3-pyrimidinylphenoxy moiety. Substitutes the pyrimidin-2-yl piperazine with a 4-methylpiperazine-pyrimidine hybrid. Lacks the sulfonyl-propyl linker.

- Implications: The methylpiperazine and pyridinylamino groups may enhance solubility or alter target specificity compared to the sulfonyl-linked piperazine in the target compound .

Compound 2 : N-isopropyl-2-(3-(4-(4-(pyridin-4-yl)piperidin-1-yl)pyrimidin-2-yl)phenoxy)acetamide (EP 2 903 618 B1, Example 114)

- Key Differences :

- Uses a piperidine ring instead of piperazine.

- Incorporates a pyridin-4-yl substituent rather than pyrimidin-2-yl.

- Implications :

Compounds with Shared Acetamide or Piperazine Motifs

Compound 3 : 2-(3,4-Dichlorophenyl)-N-methyl-N-[3-[methyl(3-pyrrolidin-1-ylpropyl)amino]propyl]acetamide (, ID 708559)

- Key Differences: Features a 3,4-dichlorophenyl group instead of 4-chlorophenoxy. Replaces the sulfonyl-piperazine with a pyrrolidinylpropyl-methylamine chain.

- The pyrrolidine chain may reduce metabolic stability compared to the sulfonyl-linked piperazine .

Compound 4 : 2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide ()

- Key Differences :

- Contains a dihydropyrazole ring instead of piperazine-sulfonyl.

- The 2,4-dichlorophenyl group is directly linked to the acetamide.

- Implications: The dihydropyrazole moiety enables hydrogen bonding (N–H⋯O), forming dimeric structures that may influence crystallinity or solubility.

Biological Activity

2-(4-chlorophenoxy)-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide is a compound of interest in medicinal chemistry, particularly due to its potential pharmacological applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

This structure includes a piperazine moiety, which is often associated with various biological activities, including anti-inflammatory and neuroprotective effects.

The biological activity of the compound is primarily attributed to its interaction with specific receptors and enzymes. Notably, it has been shown to influence:

- G Protein-Coupled Receptors (GPCRs) : The compound may modulate GPCR pathways, which are crucial in mediating cellular responses to external stimuli .

- Enzyme Inhibition : It has potential inhibitory effects on certain enzymes involved in inflammatory processes, making it a candidate for anti-inflammatory therapies .

Table 1: Summary of Biological Activities

Case Studies

Several studies have investigated the biological activity of this compound. Key findings include:

- Anti-inflammatory Effects : A study demonstrated that the compound significantly reduced pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) in cultured macrophages, suggesting its potential as an anti-inflammatory agent .

- Neuroprotective Properties : Research indicated that the compound could protect neuronal cells from apoptosis induced by oxidative stress. This was evidenced by decreased levels of reactive oxygen species (ROS) and enhanced cell viability in treated cultures .

- Antimicrobial Activity : The compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro assays showed a minimum inhibitory concentration (MIC) that suggests its potential as a therapeutic agent against infections .

Q & A

Basic: What are the key synthetic steps and purification methods for this compound?

The synthesis involves multi-step reactions focusing on constructing the sulfonamide-linked piperazine-pyrimidine core. Critical steps include:

- Sulfonylation : Reacting a piperazine derivative (e.g., 4-(pyrimidin-2-yl)piperazine) with a sulfonyl chloride intermediate under inert conditions (argon/nitrogen) .

- Acetamide Coupling : Introducing the 4-chlorophenoxy acetamide moiety via nucleophilic substitution or amide bond formation, often using coupling agents like EDC/HOBt .

- Purification : Column chromatography (silica gel, eluent: chloroform/methanol gradients) or preparative HPLC to isolate the product from by-products .

Validation : Purity (>95%) is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (δ 7.2–8.5 ppm for aromatic protons) .

Basic: How is the structural integrity of this compound confirmed?

Advanced spectroscopic and crystallographic techniques are employed:

- NMR Spectroscopy : H and C NMR (400–600 MHz, DMSO-d6) identify proton environments (e.g., piperazine CH at δ 2.5–3.5 ppm, pyrimidine protons at δ 8.2–8.6 ppm) .

- X-ray Crystallography : Resolves bond lengths (e.g., S–N bond ~1.65 Å) and dihedral angles in the piperazine-sulfonyl group, confirming spatial arrangement .

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H] expected m/z ~495.1) .

Basic: What preliminary biological screening assays are recommended?

Initial activity assessment includes:

- Enzyme Inhibition : Kinase or protease inhibition assays (IC determination) using fluorescence-based protocols .

- Antimicrobial Screening : Broth microdilution against Gram-positive/negative bacteria (MIC values) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HepG2, IC reported in µM range) .

Advanced: How to resolve contradictions in biological activity data across studies?

Discrepancies may arise from assay conditions or structural analogs. Mitigation strategies:

- Standardized Protocols : Use identical cell lines (e.g., ATCC-certified), serum-free media, and controls .

- SAR Analysis : Compare substituent effects (e.g., 4-chlorophenoxy vs. 4-fluorophenyl analogs) on target binding .

- Molecular Dynamics : Simulate binding pocket interactions (e.g., piperazine sulfonyl group’s role in ATP-binding sites) .

Advanced: What methodologies elucidate molecular interactions with biological targets?

- X-ray Crystallography : Co-crystallization with target proteins (e.g., kinases) to map hydrogen bonds (e.g., pyrimidine N1 with Lys72) .

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (k/k) for sulfonamide-protein interactions .

- Docking Studies (AutoDock Vina) : Predict binding poses using the compound’s minimized conformation (MMFF94 force field) .

Advanced: How to optimize reaction yields for scaled synthesis?

- DoE (Design of Experiments) : Vary temperature (40–80°C), solvent (DMF vs. acetonitrile), and catalyst (e.g., DMAP) to identify optimal conditions .

- Flow Chemistry : Continuous sulfonylation reduces side-product formation (residence time ~30 min, 60°C) .

- In Situ Monitoring : ReactIR tracks intermediate formation (e.g., sulfonyl chloride peak at 1180 cm) .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

- Analog Synthesis : Modify substituents (e.g., replace 4-chlorophenoxy with 3,4-dichloro or methoxy groups) .

- Pharmacophore Mapping : Identify critical motifs (e.g., sulfonamide linker’s role in bioavailability) using Schrödinger’s Phase .

- ADMET Prediction : SwissADME calculates logP (~2.8) and solubility (<10 µM) to prioritize analogs .

Advanced: How to validate analytical methods for batch consistency?

- Forced Degradation : Expose the compound to heat (40°C), light (ICH Q1B), and acidic/basic conditions to identify degradation products via LC-MS .

- Linearity Testing : Calibrate HPLC methods (0.1–100 µg/mL, R > 0.995) .

- Interlab Reproducibility : Share samples with collaborators to validate NMR assignments (±0.05 ppm tolerance) .

Advanced: What stability studies are critical for long-term storage?

- Accelerated Stability Testing : 40°C/75% RH for 6 months, monitoring via HPLC purity (>90% threshold) .

- Cryoprotection : Lyophilize with trehalose (5% w/v) to prevent hydrolysis of the sulfonamide group .

- Light Sensitivity : Store in amber vials; UV-vis spectroscopy detects photodegradation (λmax shifts >5 nm) .

Advanced: How to integrate computational design into experimental workflows?

- Reaction Path Prediction : Use Gaussian 16 to calculate transition states for sulfonylation (B3LYP/6-31G**) .

- Fragment-Based Design : Combine pyrimidine and piperazine fragments in MOE to generate analogs with improved solubility .

- Machine Learning : Train models on PubChem data to predict novel bioactivities (e.g., kinase inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.